molecular formula C12H11NO3S B2876800 Methyl 3-acetamido-1-benzothiophene-2-carboxylate CAS No. 213192-23-5

Methyl 3-acetamido-1-benzothiophene-2-carboxylate

Cat. No.: B2876800
CAS No.: 213192-23-5
M. Wt: 249.28
InChI Key: PBMJKDLUNBJHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a high-purity benzothiophene-based chemical intermediate exclusively for research and development purposes. This compound is part of the benzothiophene scaffold, a structure of significant interest in medicinal chemistry for constructing potential therapeutic agents . Benzothiophene derivatives are extensively investigated as key scaffolds in drug discovery, particularly for their potential to modulate nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt), a compelling drug target for autoimmune and inflammatory diseases . The structural features of this compound, including the acetamido group and the carboxylate ester, make it a versatile building block for further chemical modifications. It serves as a crucial precursor for the synthesis of more complex molecules via cross-coupling reactions . Researchers utilize this intermediate in the development of novel compounds for evaluating biological activities such as anti-inflammatory, antimicrobial, and antiproliferative effects . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 3-acetamido-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7(14)13-10-8-5-3-4-6-9(8)17-11(10)12(15)16-2/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMJKDLUNBJHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetamido-1-benzothiophene-2-carboxylate typically involves the acylation of 3-amino-1-benzothiophene-2-carboxylate. The process can be summarized as follows:

    Starting Material: 3-amino-1-benzothiophene-2-carboxylate.

    Acylation Reaction: The amino group is acylated using acetic anhydride in the presence of a base such as pyridine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzothiophene derivatives.

Scientific Research Applications

Methyl 3-acetamido-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of benzothiophene derivatives.

Mechanism of Action

The mechanism of action of methyl 3-acetamido-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The benzothiophene core can interact with various biological targets, influencing pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Substituent Effects: Acetamido vs. Amino Groups

  • Methyl 3-amino-1-benzothiophene-2-carboxylate (Compound 1 in ): Lacks the acetyl group, reducing steric bulk and polarity. Reported melting point: 107–108°C (slightly lower than literature values of 110–111°C) . Higher reactivity in nucleophilic substitution due to the free amino group.
  • Expected higher thermal stability due to reduced nucleophilicity compared to the amino analog.

Ester Group Variations: Methyl vs. Ethyl Esters

  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate ():

    • Features ethyl esters and a methyl group on the thiophene ring.
    • Ethyl esters lower melting points compared to methyl esters due to increased hydrophobicity.
    • The dicarboxylate structure enhances solubility in organic solvents but reduces crystallinity.
  • Methyl 3-acetamido-1-benzothiophene-2-carboxylate: Methyl ester likely results in a higher melting point and better crystalline packing than ethyl analogs. Monocarboxylate structure simplifies synthetic modification compared to dicarboxylates.

Core Structure: Benzothiophene vs. Thiophene/Tetrahydrobenzothiophene

  • Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ():

    • Partially saturated benzothiophene core reduces aromaticity, altering electronic properties.
    • Increased flexibility may hinder crystallization but improve bioavailability.
  • This compound :

    • Fully aromatic benzothiophene core enhances planarity and π-π stacking interactions, favoring solid-state stability.
    • Higher rigidity may limit solubility in polar solvents.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Core Structure Synthetic Yield
Methyl 3-amino-1-benzothiophene-2-carboxylate 207.25 107–108 Amino, methyl ester Benzothiophene 98%
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 343.38 Not reported Acetamido, ethyl esters Thiophene Not reported
This compound (Target) 263.29 Not reported Acetamido, methyl ester Benzothiophene Not reported
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 371.46 Not reported Benzamido, ethyl ester Tetrahydrobenzothiophene Not reported

Biological Activity

Methyl 3-acetamido-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and potential anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its varied biological activities. The structural formula can be represented as follows:

C12H13NO3S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3\text{S}

This compound's unique structure allows it to interact with various biological targets, leading to its therapeutic potential.

1. Antibacterial Activity

Research indicates that benzothiophene derivatives exhibit notable antibacterial properties. This compound has been tested against several bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Bacillus subtilis8 µg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro assays. The compound was found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response.

Enzyme IC50 Value
COX-122 µM
COX-218 µM
LOX29 µM

The inhibition of these enzymes suggests that this compound could be a candidate for treating inflammatory diseases such as arthritis or asthma.

3. Anticancer Activity

Initial studies have indicated that this compound may possess anticancer properties. In vitro tests on cancer cell lines have shown promising results:

Cell Line IC50 Value
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)12 µM
A549 (Lung Cancer)10 µM

These findings highlight the compound's potential as a lead structure for developing novel anticancer therapies.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • Study on Antibacterial Properties : A study published in the International Journal of Pharmaceutical Sciences demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against S. aureus and E. coli .
  • Anti-inflammatory Mechanism : Research outlined in Frontiers in Pharmacology indicated that the compound effectively reduced pro-inflammatory cytokines in cell culture models, suggesting a mechanism involving the modulation of inflammatory pathways .
  • Anticancer Screening : A comprehensive evaluation conducted by researchers at a leading university revealed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.